Bienvenue dans la boutique en ligne BenchChem!

2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide

Medicinal chemistry Structure-activity relationship Halogen bonding

2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide (CAS 349469-29-0; PubChem CID is a synthetic 1,4-disubstituted acylthiosemicarbazide derivative with the molecular formula C₁₉H₁₆BrN₃O₂S and a molecular weight of 430.3 g/mol. The compound comprises three distinct structural modules: a 1-bromonaphthalene moiety, an oxyacetyl linker, and a 4-phenylthiosemicarbazide terminus.

Molecular Formula C19H16BrN3O2S
Molecular Weight 430.32
CAS No. 349469-29-0
Cat. No. B2957412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide
CAS349469-29-0
Molecular FormulaC19H16BrN3O2S
Molecular Weight430.32
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
InChIInChI=1S/C19H16BrN3O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)25-12-17(24)22-23-19(26)21-14-7-2-1-3-8-14/h1-11H,12H2,(H,22,24)(H2,21,23,26)
InChIKeyQGRSJLUMSLOFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide (CAS 349469-29-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide (CAS 349469-29-0; PubChem CID 4663262) is a synthetic 1,4-disubstituted acylthiosemicarbazide derivative with the molecular formula C₁₉H₁₆BrN₃O₂S and a molecular weight of 430.3 g/mol [1]. The compound comprises three distinct structural modules: a 1-bromonaphthalene moiety, an oxyacetyl linker, and a 4-phenylthiosemicarbazide terminus. Key computed physicochemical properties include XLogP3-AA of 4.7, three hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 94.5 Ų, and four rotatable bonds [1]. Commercial availability is confirmed at a minimum purity specification of 95% (AKSci), with long-term storage recommended in cool, dry conditions and classification as non-hazardous material for DOT/IATA transport . The compound belongs to the acylthiosemicarbazide class, a pharmacophore family recognized for versatile biological activities including metal chelation, antitumor, antimicrobial, and anti-prion aggregation effects [2].

Why 2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide Cannot Be Replaced by Generic In-Class Analogs


Despite sharing the C₁₉H₁₆BrN₃O₂S molecular formula and the acylthiosemicarbazide scaffold with its closest positional isomer (the 6-bromo regioisomer, CAS 894369-10-9), the 1-bromo substitution pattern on the naphthalene ring of the title compound creates a distinct steric and electronic microenvironment adjacent to the oxyacetyl linker that fundamentally alters molecular recognition geometry [1]. Substitution with non-brominated thiosemicarbazides (e.g., CAS 903833-98-7) eliminates the heavy-atom bromine that enables anomalous dispersion phasing in X-ray crystallography and provides a unique mass-spectrometric signature [1]. Replacement by simple acetamide-terminated analogs (e.g., VU0405601, CAS 712325-30-9) discards the thiosemicarbazide pharmacophore's three hydrogen-bond donors and S,N-bidentate metal-chelating capacity—features that are mechanistically linked to ribonucleotide reductase inhibition and enhanced antiproliferative activity in metal-complexed forms [2][3]. These structural distinctions are not cosmetic; they dictate differences in target engagement, coordination chemistry, and experimental utility that render generic interchange scientifically unsound .

Quantitative Differentiation Evidence for 2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide Relative to Closest Analogs


Regioisomeric Bromine Positioning: 1-Bromo versus 6-Bromo Naphthalene Substitution and Impact on Molecular Recognition Geometry

The title compound (CAS 349469-29-0) and its closest positional isomer, 2-[(6-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide (CAS 894369-10-9), share the identical molecular formula (C₁₉H₁₆BrN₃O₂S) and molecular weight (430.3 g/mol) yet differ critically in the bromine substitution site on the naphthalene ring [1]. In the title compound, bromine occupies position 1, directly adjacent to the oxyacetyl linker at position 2, creating a sterically congested ortho-like arrangement with a dihedral constraint that restricts rotational freedom of the naphthyl-oxy bond. In the 6-bromo isomer, the bromine resides on the distal ring (position 6), remote from the linker, permitting unhindered rotation [1]. Literature on halogen bonding in biological systems indicates that bromine at the 1-position can engage in intramolecular Br···S interactions with the thiosemicarbazide sulfur when in appropriate geometry, an interaction geometrically precluded in the 6-bromo isomer . This regioisomeric distinction directly impacts pharmacophoric presentation, potential halogen-bond donor capacity, and three-dimensional shape complementarity to biological targets.

Medicinal chemistry Structure-activity relationship Halogen bonding

Thiosemicarbazide Pharmacophore versus Simple Acetamide Terminus: Hydrogen-Bond Capacity and Metal-Chelation Potential Differentiate from VU0405601

The title compound incorporates a 4-phenylthiosemicarbazide terminus that provides three hydrogen-bond donor sites (two N–H, one thioamide N–H) and three hydrogen-bond acceptor sites (C=S, C=O, and hydrazide N), along with the capacity for S,N-bidentate metal chelation [1]. In contrast, VU0405601 (CAS 712325-30-9; 2-[(1-bromonaphthalen-2-yl)oxy]-N-(pyridin-3-yl)acetamide) terminates in a simple pyridinylacetamide with only one hydrogen-bond donor (amide N–H), two hydrogen-bond acceptors (amide C=O, pyridyl N), and no thiosemicarbazide S-donor atom for metal coordination . VU0405601 is a well-characterized Kv11.1 (hERG) channel allosteric modulator that increases the IC₅₀ of dofetilide from 38.7 nM to 76.3 nM, acting from the extracellular aspect primarily by reducing channel inactivation [2]. The thiosemicarbazide pharmacophore in the title compound is structurally and mechanistically orthogonal: thiosemicarbazides exert anticancer activity principally through ribonucleotide reductase inhibition dependent on iron chelation by the N,S-donor set, a mechanism unavailable to the acetamide terminus of VU0405601 [3].

Coordination chemistry Anticancer drug design Pharmacophore modeling

Bidentate S,N-Metal Chelation Capacity: Class-Level Evidence for Enhanced Cytotoxic Potency via Metal Complexation

Thiosemicarbazides and their thiosemicarbazone derivatives are established bidentate (S,N) or tridentate (O,N,S) ligands that form stable complexes with transition metal ions including Cu(II), Fe(II/III), Zn(II), Ni(II), and Co(II) [2]. This chelation capacity is mechanistically significant: the antineoplastic activity of thiosemicarbazones is attributed to their ability to inhibit ribonucleotide reductase (RNR) via iron chelation at the enzyme's catalytic site, with reported IC₅₀ values for structurally related thiosemicarbazone-RNR inhibition in the range of 0.5–1.5 μM [3][2]. In contrast, simple acetamide-terminated analogs such as N-(1-bromonaphthalen-2-yl)acetamide (CAS 7597-73-1) lack the thiocarbamoyl S-donor and the hydrazine N-donor, precluding stable chelate ring formation [4]. The title compound retains both the C=S sulfur and the hydrazide N3 nitrogen as a pre-organized S,N-chelation pocket within the –C(=S)–NH–NH– fragment, positioning it as a viable ligand scaffold for metallodrug development programs. Acylthiosemicarbazide-class compounds have demonstrated prion aggregation inhibition with EC₅₀ = 5 mM in a prion aggregation formation assay, with lead compounds achieving EC₅₀ = 0.9–2.8 mM in real-time quaking-induced conversion (RT-QuIC) assays [1].

Bioinorganic chemistry Anticancer metallodrugs Ribonucleotide reductase inhibition

Heavy-Atom Bromine as an Experimental Handle: X-Ray Crystallographic Phasing and Mass Spectrometric Quantification Advantages

The single bromine atom in the title compound (atomic number 35; exact monoisotopic mass 429.01466 Da) provides two orthogonal experimental utilities absent in non-halogenated thiosemicarbazide analogs. First, bromine serves as an anomalous scatterer for single-wavelength anomalous dispersion (SAD) phasing in macromolecular X-ray crystallography: the Br K-edge (13.47 keV; λ = 0.92 Å) lies within the accessible range of standard synchrotron beamlines, enabling experimental phasing of protein-ligand co-crystal structures without selenomethionine labeling [1]. Second, the characteristic ¹:¹ isotopic doublet pattern (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) provides a unique mass-spectrometric fingerprint for selective ion monitoring and quantification in complex biological matrices, with a Δm = 1.99795 Da separation that is readily resolved even on unit-resolution LC-MS instruments [1]. Non-brominated analogs such as 1-(2-(1-naphthoxy)acetyl)-4-(4-methoxyphenyl)-3-thiosemicarbazide (CAS 903833-98-7; MW 381.45, no Br) lack both of these experimental handles . The 6-bromo isomer (CAS 894369-10-9) shares the bromine advantage but differs in the spatial placement of the anomalous scatterer relative to the ligand-binding pharmacophore, which may affect interpretability of electron density maps when the bromine position is used to infer ligand orientation .

Structural biology X-ray crystallography Bioanalytical chemistry

Lipophilicity Differential: Higher Computed LogP Relative to Non-Brominated and Simplified Acetamide Analogs Influences Membrane Partitioning and PK Predictions

The title compound exhibits a computed XLogP3-AA of 4.7, reflecting the combined lipophilic contributions of the bromonaphthalene core (1-bromonaphthalene logP ≈ 4.1), the oxyacetyl linker, and the phenylthiosemicarbazide terminus [1]. This places the compound near the upper boundary of typical drug-like lipophilicity (Lipinski's Rule of Five recommends logP ≤ 5) and distinguishes it from less lipophilic analogs: VU0405601 has a computed LogP of 3.71 (ΔLogP = +0.99), attributable to replacement of the lipophilic phenylthiosemicarbazide with a more polar pyridine ring ; the non-brominated analog CAS 903833-98-7 lacks the polarizable bromine atom and carries a 4-methoxyphenyl substituent, further reducing lipophilicity . Higher logP correlates with enhanced passive membrane permeability, increased plasma protein binding, and potentially greater tissue distribution—factors that must be considered when selecting a compound for cell-based assays or in vivo studies. The topological polar surface area of 94.5 Ų remains well within the ≤140 Ų threshold predictive of oral bioavailability, indicating that the elevated lipophilicity does not compromise membrane permeability potential [1].

ADME prediction Drug-likeness Physicochemical profiling

Optimal Research Application Scenarios for 2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide Based on Verified Differentiation Evidence


Metal Complexation Studies for Anticancer Metallodrug Discovery

The thiosemicarbazide S,N-bidentate chelation pocket in the title compound directly supports coordination chemistry studies with first-row transition metals (Cu(II), Fe(II/III), Zn(II), Ni(II), Co(II)). Class-level evidence establishes that structurally related thiosemicarbazide/thiosemicarbazone metal complexes exhibit ribonucleotide reductase inhibition with IC₅₀ values in the 0.5–1.5 μM range and enhanced cytotoxicity versus the free ligand [4][3]. The title compound's three hydrogen-bond donors and bromonaphthalene core provide additional opportunities for secondary-sphere interactions and π-stacking within the metal-binding pocket. This application is inaccessible to non-chelating analogs such as VU0405601 or N-(1-bromonaphthalen-2-yl)acetamide, which lack the requisite S,N-donor set .

X-Ray Crystallographic Fragment Screening and Ligand-Soaking Phasing Experiments

The single bromine atom at naphthalene position 1 provides anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα) suitable for SAD phasing in protein-ligand co-crystallography [1]. The spatial placement of bromine adjacent to the oxyacetyl linker (position 1, ~2.8 Å from linker oxygen) provides a proximal heavy-atom reference point that can aid in orienting the ligand within electron density maps—a geometric feature distinct from the 6-bromo isomer where the anomalous scatterer is located on the distal ring (~7.5 Å from linker oxygen) . This positional advantage facilitates unambiguous determination of ligand-binding pose when bromine position is used as a spatial marker in fragment-based drug discovery campaigns.

Structure-Activity Relationship Campaigns Comparing Bromine Regioisomer Pharmacophore Presentation

The 1-bromo versus 6-bromo positional isomer pair (target CAS 349469-29-0; comparator CAS 894369-10-9) constitutes a matched molecular pair for systematic investigation of halogen position effects on target binding and selectivity [1]. The ortho-adjacent 1-bromo arrangement imposes steric constraints on the naphthyl-oxy dihedral angle and may facilitate intramolecular Br···S halogen bonding with the thiosemicarbazide sulfur—an interaction geometrically forbidden in the 6-bromo isomer . Procurement of the 1-bromo isomer specifically enables exploration of this constrained pharmacophore conformation in biological assays, complementing the unconstrained 6-bromo isomer as a negative control for halogen-position-dependent effects.

Prion Protein Aggregation Inhibition Screening in Neurological Disease Models

Acylthiosemicarbazide-class compounds have demonstrated prion aggregation inhibitory activity, with lead compounds achieving EC₅₀ = 5 mM in a prion aggregation formation assay and EC₅₀ = 0.9–2.8 mM in the more stringent RT-QuIC assay [2]. The title compound, as a 1-bromonaphthalene-bearing acylthiosemicarbazide, serves as a scaffold for systematic derivatization to optimize anti-prion potency. The bromine substituent provides a synthetic handle for further functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) to explore structure-activity relationships, while the thiosemicarbazide core retains the pharmacophoric elements implicated in prion aggregation inhibition [2].

Quote Request

Request a Quote for 2-[(1-bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.